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molecular formula C8H10N2O3 B144756 2-Methoxy-5-methyl-4-nitroaniline CAS No. 134-19-0

2-Methoxy-5-methyl-4-nitroaniline

Cat. No. B144756
M. Wt: 182.18 g/mol
InChI Key: VXUMJWGCPAUKTB-UHFFFAOYSA-N
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Patent
US04115380

Procedure details

At a temperatutre of 80° C, hydrazine is allowed to act -- in the presence of Raney nickel -- on 18.2 parts by weight of 2-nitro-5-amino-4-methoxy-toluene in 100 parts by volume of water, until no nitro compound can be detected any more. The 2-methoxy-5-methyl-1,4-diaminobenzene having been formed is dissolved by an addition of hydrochloric acid up to a pH value of from 2 to 2.5. After filtering off from the Raney nickel, the diamine is monodiazotized at a temperature of from 0° to 5° C in the pH range of from 1.5 to 3.5 with a further addition of hydrochloric acid. Subsequently, the process is carried out according to the specifications of Example 6 and a disazo dyestuff of the formula (XIII) ##STR14## is obtained which dyes polyester fabric in an orange shade.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
NN.[N+:3]([C:6]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([NH2:14])=[CH:8][C:7]=1[CH3:15])([O-])=O>[Ni].O>[CH3:13][O:12][C:10]1[CH:11]=[C:6]([NH2:3])[C:7]([CH3:15])=[CH:8][C:9]=1[NH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=C1)OC)N)C
Step Three
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C(=C1)N)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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